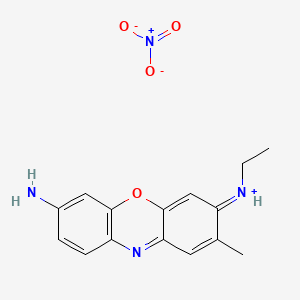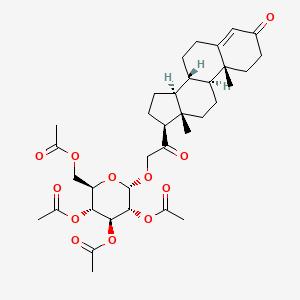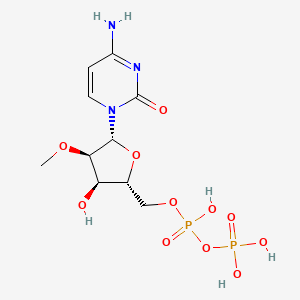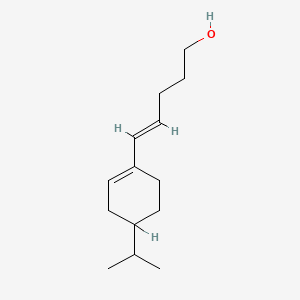
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylcyclohexene.
Grignard Reaction: A Grignard reagent, such as vinyl magnesium bromide, is added to the 4-isopropylcyclohexene to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the selective reduction of double bonds.
Distillation: For the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexene ring and an isopropyl group, but with different functional groups.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94278-32-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+ |
InChI-Schlüssel |
MOUSWGFJEQDFJB-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)C1CCC(=CC1)/C=C/CCCO |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


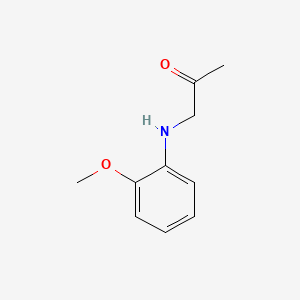
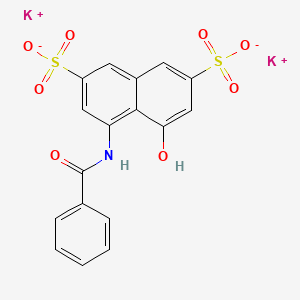
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)

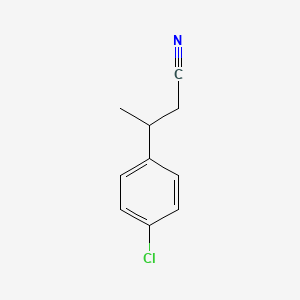
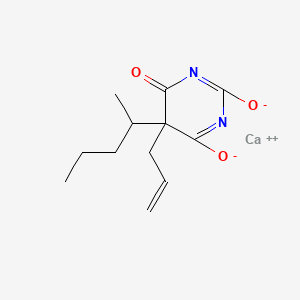
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
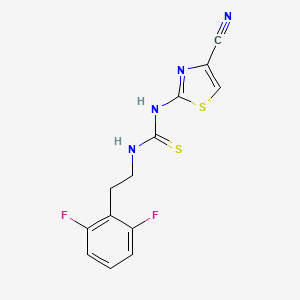
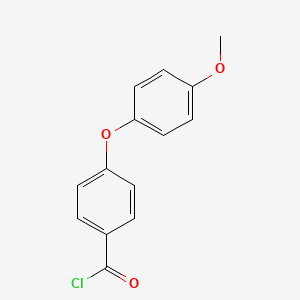
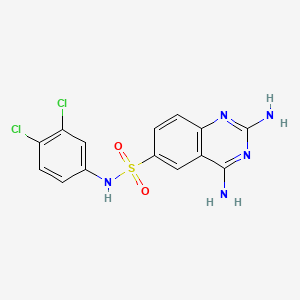
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
